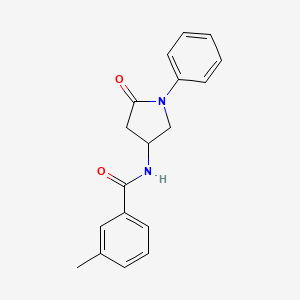

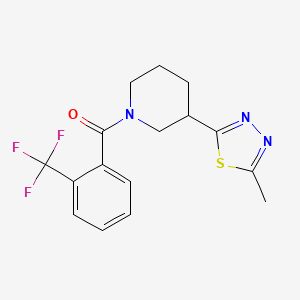

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

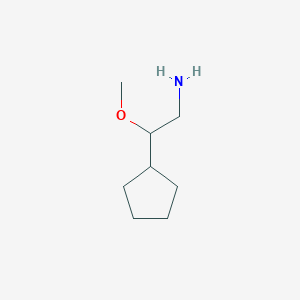

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is an organic compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of this compound is C18H18N2O2 and its molecular weight is 294.354.

Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, the synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of aliphatic amines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Stereochemistry and Pharmacological Profile Enhancement

The stereochemistry of phenylpiracetam and its derivatives, including 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, plays a crucial role in their pharmacological profiles. Studies have shown that the configuration of stereocenters directly impacts the biological properties of these compounds. Methodological approaches for the preparation of single stereoisomers have been reviewed, indicating the pharmacological advantages of specific enantiomers. This emphasizes the importance of drug substance purification to enhance effectiveness (Veinberg et al., 2015).

Application in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives showcase a wide range of applications in scientific disciplines such as nanotechnology, polymer processing, and biomedical fields. The simple structure and supramolecular self-assembly behavior of these compounds, related to the aforementioned benzamide derivative, enable their use in creating nanometer-sized structures stabilized by hydrogen bonding. Their multivalent nature drives applications in the biomedical field, suggesting a promising future for derivatives of this compound in similar applications (Cantekin, de Greef, & Palmans, 2012).

Contributions to Organic Synthesis

The versatile nature of benzamide derivatives, including this compound, has been highlighted in organic synthesis. These compounds serve as bioactive precursors in the synthesis of pharmacologically active compounds, demonstrating a range of activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The role of such derivatives as significant structures and excellent precursors for new bioactive molecule development underscores their importance in the pharmaceutical industry (Farooq & Ngaini, 2019).

Pharmacological Effects and Chemical Properties

Limited knowledge exists on the pharmacological properties of this compound. However, related compounds have been subject to behavioral and in vitro studies to understand their effects on the central nervous system, including their affinity for serotonin receptors. These studies provide a framework for further exploration of the pharmacological effects of such compounds, potentially leading to novel therapeutic applications (Kamińska, Świt, & Malek, 2020).

Propriétés

IUPAC Name |

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-5-7-14(10-13)18(22)19-15-11-17(21)20(12-15)16-8-3-2-4-9-16/h2-10,15H,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUWLYSGTZNQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2626587.png)

![Ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2626593.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2626599.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2626606.png)

![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)